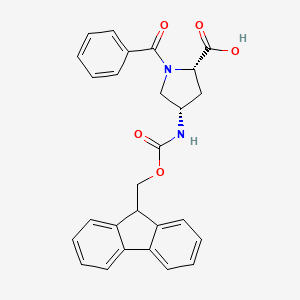

Fmoc-(2S,4S)-4-氨基-1-苯甲酰-吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid” is characterized by its chirality and the presence of the Fmoc group, which is crucial for its role in peptide synthesis .Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in peptide bond formation, where its Fmoc group is removed under basic conditions to allow coupling reactions. Its guanidino group can participate in hydrogen bonding and ionic interactions, which are vital for the biological activity of peptides.Physical and Chemical Properties Analysis

“Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid” is a white powder . It should be stored at 0-8°C .科学研究应用

在非线性光学 (NLO) 生色团合成中的应用

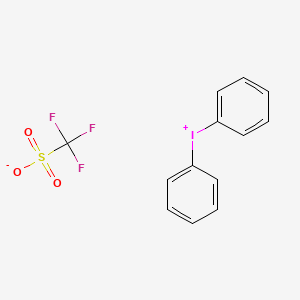

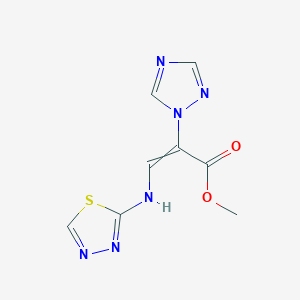

此类衍生物的一种应用是顺序合成含有 4-二烷基氨基-4'-(烷基磺酰基)偶氮苯生色团的主链 NLO 低聚物。这些低聚物使用受保护的 ω-仲氨基羧酸单体合成,其中羧基受保护为苄酯,N-苄基仲氨基受保护为 Fmoc 基团。此过程涉及选择性脱保护和偶联步骤,生成受保护的二聚体和四聚体,然后对其在 NLO 应用中的潜力进行全面表征 (Huang, Zhang, Dalton, & Weber, 2000)。

在肽醇合成中的作用

另一项研究利用二氢吡喃-2-羧酸作为一种新型双功能连接子,使用 Fmoc 策略进行肽醇的固相合成。这证明了 Fmoc 受保护化合物在促进复杂肽结构(如奥曲肽)合成中的多功能性,突出了它们在治疗肽创建中的重要性 (Hsieh, Wu, & Chen, 1998)。

受保护的非蛋白氨基酸合成

此外,受保护的非蛋白氨基酸(如 2,3-l-二氨基丙酸 (l-Dap))的合成使用 Fmoc 作为碱不稳定的保护基团。该合成涉及还原胺化过程和羧基的引入,展示了 Fmoc 受保护衍生物在制备蛋白质中不存在但对研究和药物开发有用的氨基酸中的作用 (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020)。

功能材料的制造

此外,用 Fmoc 基团修饰的氨基酸和短肽表现出显着的自组装特性,使其在功能材料的制造中很有用。Fmoc 部分固有的疏水性和芳香性促进了构件的缔合,这可用于细胞培养、生物模板化和药物输送等应用中 (Tao, Levin, Adler-Abramovich, & Gazit, 2016)。

作用机制

Target of Action

It is known that this compound is a functionalized bis-amino acid building block . These building blocks are often used in the synthesis of complex molecules, such as spiroligomers , which can interact with various biological targets.

Mode of Action

The mode of action of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is primarily through its incorporation into larger structures, such as spiroligomers . The compound’s fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group during peptide synthesis . This allows for the controlled assembly of complex structures, which can then interact with their targets in specific ways.

Biochemical Pathways

The spiroligomers synthesized using this compound have been developed for various applications, including as catalysts of organic reactions, templates of supramolecular metal binding complexes, inhibitors of protein−protein interactions, and carbohydrate binding molecules .

Result of Action

The molecular and cellular effects of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid are largely dependent on the structures into which it is incorporated. For instance, when used in the synthesis of spiroligomers, the resulting molecules can exhibit a variety of effects based on their specific structures and target interactions .

安全和危害

属性

IUPAC Name |

(2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)/t18-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWZZGPYBGALGM-UUOWRZLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373258 |

Source

|

| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204321-85-7 |

Source

|

| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)

![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)